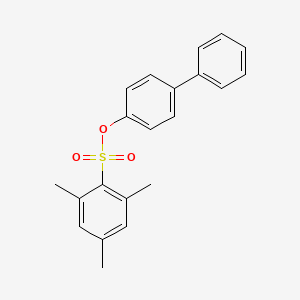

4-Biphenylyl mesitylenesulfonate

Descripción

Propiedades

Número CAS |

67811-08-9 |

|---|---|

Fórmula molecular |

C21H20O3S |

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

(4-phenylphenyl) 2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C21H20O3S/c1-15-13-16(2)21(17(3)14-15)25(22,23)24-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3 |

Clave InChI |

KVZYSRBCNAUSSK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C |

Origen del producto |

United States |

4-Biphenylyl Mesitylenesulfonate (CAS 67811-08-9): A High-Performance Aryl Electrophile in Advanced Cross-Coupling Methodologies

Executive Summary

In the realm of modern organic synthesis and drug development, the construction of complex biaryl and terphenyl architectures is a cornerstone of molecular design. While aryl halides have traditionally served as the go-to electrophiles for transition-metal-catalyzed cross-couplings, the strategic use of aryl sulfonates—often termed "pseudohalides"—has revolutionized the field. Among these, 4-Biphenylyl mesitylenesulfonate (CAS 67811-08-9) emerges as a highly specialized and robust reagent.

As an Application Scientist overseeing late-stage functionalization workflows, I frequently guide research teams away from default reagents toward structurally tuned alternatives. The choice to utilize a mesitylenesulfonate (OMes) over a conventional triflate (OTf) or tosylate (OTs) is never arbitrary; it is a calculated decision rooted in the delicate balance between hydrolytic stability and catalytic reactivity. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic behavior, and validated experimental protocols for deploying 4-Biphenylyl mesitylenesulfonate in advanced synthetic applications.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular architecture of 4-Biphenylyl mesitylenesulfonate is critical for predicting its behavior in the reactor. The compound consists of a biphenyl core functionalized with a sterically demanding mesitylenesulfonate group.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4-Biphenylyl mesitylenesulfonate |

| CAS Registry Number | 67811-08-9 |

| Molecular Formula | C₂₁H₂₀O₃S |

| Monoisotopic Mass | 352.1133 Da[1] |

| SMILES String | CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C[1] |

| Structural Class | Aryl Sulfonate / Pseudohalide |

Structural Causality: Why Mesitylenesulfonate?

The defining feature of this molecule is the 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) moiety. Triflates are exceptionally reactive but notoriously susceptible to premature hydrolysis, often degrading on the benchtop before the catalytic cycle can even initiate. Conversely, tosylates are stable but often too unreactive for challenging cross-couplings.

The mesitylenesulfonate strikes an elegant compromise. The two ortho-methyl groups on the mesityl ring provide intense steric shielding around the highly electrophilic sulfur atom. This steric bulk effectively blocks nucleophilic attack (e.g., by water or amines) at the sulfur center, preventing undesired S-O bond cleavage. However, the C(aryl)-O bond remains sufficiently activated to undergo oxidative addition by electron-rich, low-valent transition metals[2].

Mechanistic Paradigm: Transition-Metal Catalyzed Cross-Coupling

The primary utility of 4-Biphenylyl mesitylenesulfonate lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. The catalytic cycle operates through three distinct, self-validating stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C(aryl)-O bond of the mesitylenesulfonate. Because the C-O bond is stronger than a typical C-I or C-Br bond, this step is rate-limiting and requires electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos) to increase the electron density on the metal center[2].

-

Transmetalation: The organometallic nucleophile (e.g., an arylboronic acid activated by a base) transfers its organic group to the Pd(II) center, displacing the bulky mesitylenesulfonate anion.

-

Reductive Elimination: The two organic groups couple to form the new C-C bond, releasing the terphenyl product and regenerating the Pd(0) catalyst.

Figure 1: Pd-catalyzed cross-coupling cycle of 4-Biphenylyl mesitylenesulfonate.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the Suzuki-Miyaura cross-coupling of 4-Biphenylyl mesitylenesulfonate. Every step is designed as a self-validating system, where physical changes dictate the progression of the workflow.

Protocol: Palladium-Catalyzed C-C Bond Formation

Reagents & Materials:

-

4-Biphenylyl mesitylenesulfonate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%)

-

XPhos ligand (0.04 equiv, 4 mol%)

-

Anhydrous K₃PO₄ (2.0 equiv)

-

Solvent: Degassed THF/H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

-

Preparation of the Catalytic Species: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and XPhos.

-

Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich biarylphosphine ligand crucial for facilitating the oxidative addition into the sterically hindered, electron-rich C-O bond of the mesitylenesulfonate[2].

-

-

Substrate Addition: Add 4-Biphenylyl mesitylenesulfonate and the arylboronic acid to the flask.

-

Base and Solvent Introduction: Add anhydrous K₃PO₄ followed by the degassed THF/H₂O mixture.

-

Causality: The biphasic THF/H₂O system ensures the solubility of both the highly lipophilic organic substrates and the inorganic base. K₃PO₄ activates the boronic acid by forming a reactive "ate" complex [ArB(OH)₃]⁻, which is an absolute prerequisite for the transmetalation step[3].

-

-

Thermal Activation & Self-Validation: Heat the reaction mixture to 80 °C for 12 hours.

-

Self-Validating Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a homogeneous dark solution as the active Pd(0) species forms and oxidative addition occurs. If the solution remains pale and heterogeneous after 30 minutes at 80 °C, the oxidative addition has failed, likely due to oxygen ingress quenching the active catalyst.

-

-

Workup and Isolation: Cool to room temperature, dilute with EtOAc, wash with brine to remove the water-soluble mesitylenesulfonate byproduct, dry over MgSO₄, and purify via flash column chromatography.

Applications in Drug Development & Materials Science

The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry[3]. It frequently serves as a rigid, lipophilic core that perfectly occupies hydrophobic binding pockets in target proteins (e.g., in angiotensin II receptor blockers or non-steroidal anti-inflammatory drugs). By utilizing 4-Biphenylyl mesitylenesulfonate, medicinal chemists can rapidly generate vast libraries of terphenyl derivatives via late-stage diversification without worrying about the electrophile degrading during library synthesis.

Furthermore, in materials science, the extended π-conjugation of terphenyl systems is highly prized for the development of Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays. The inherent stability of the mesitylenesulfonate precursor allows for long-term storage and bulk handling, which is a critical logistical requirement for industrial-scale materials synthesis.

References

- PubChemLite - 4-biphenylyl mesitylenesulfonate (C21H20O3S). Université du Luxembourg.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry (TCI).

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society - ACS Publications.

Sources

Technical Monograph: 4-Biphenylyl 2,4,6-Trimethylbenzenesulfonate

Chemical Class: Aryl Sulfonate Ester | Application: Synthetic Intermediate & Mechanistic Probe

Executive Summary

4-Biphenylyl 2,4,6-trimethylbenzenesulfonate (also known as 4-biphenylyl mesitylenesulfonate) is a specialized sulfonate ester derived from the condensation of 4-phenylphenol and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride).

In pharmaceutical development, this compound occupies a critical niche. Unlike its alkyl sulfonate analogs (e.g., methyl methanesulfonate), which are potent genotoxic impurities (GTIs) due to their alkylating capability, aryl sulfonates like 4-biphenylyl 2,4,6-trimethylbenzenesulfonate are generally chemically stable and resistant to nucleophilic attack by DNA bases. This guide provides the physicochemical data, synthesis protocols, and safety logic required to distinguish this compound from structural alerts in regulatory filings (ICH M7).

Physicochemical Profile

The following data characterizes the molecule's structural rigidity and lipophilicity, driven by the biphenyl core and the sterically hindered mesityl group.

| Property | Value / Description | Context |

| IUPAC Name | (1,1'-Biphenyl)-4-yl 2,4,6-trimethylbenzenesulfonate | Standard Nomenclature |

| Molecular Formula | High Carbon/Heteroatom ratio | |

| Molecular Weight | 352.45 g/mol | Moderate MW, suitable for HPLC detection |

| Physical State | White to off-white crystalline solid | High lattice energy due to |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Highly Lipophilic (LogP > 5.0 predicted) |

| Reactivity | Hydrolytically stable at neutral pH | Steric hindrance of ortho-methyl groups |

| Leaving Group | Mesitylenesulfonate ( | Excellent leaving group, but kinetically shielded |

Synthetic Route & Methodology

The Principle: Steric Management

The synthesis utilizes a nucleophilic substitution at the sulfur center. The challenge is the steric bulk of the mesitylenesulfonyl chloride. Standard Schotten-Baumann conditions (aqueous base) are often insufficient due to the lipophilicity of the reagents. Therefore, a pyridine-mediated sulfocylation in an anhydrous organic solvent is the "Self-Validating" protocol of choice to ensure high yield and prevent hydrolysis of the sulfonyl chloride.

Step-by-Step Protocol

Reagents:

-

4-Phenylphenol (1.0 equiv)

-

Mesitylenesulfonyl chloride (1.2 equiv)

-

Pyridine (anhydrous, solvent & base)

-

Dichloromethane (DCM) (extraction solvent)

Workflow:

-

Preparation: Dissolve 4-phenylphenol (10 mmol, 1.70 g) in anhydrous Pyridine (15 mL) in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Add Mesitylenesulfonyl chloride (12 mmol, 2.62 g) portion-wise over 10 minutes. Note: The reaction is exothermic; cooling prevents side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will appear as a high

spot compared to the starting phenol. -

Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize pyridine and precipitate the product/remove pyridine salts.

-

Extraction: Extract with DCM (

mL). Wash organic layers with Brine, dry over -

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for 4-Biphenylyl 2,4,6-trimethylbenzenesulfonate.

Critical Safety Assessment: The Genotoxicity Distinction

For drug developers, the presence of a "sulfonate ester" often triggers a structural alert for genotoxicity (ICH M7 guideline). It is vital to distinguish 4-Biphenylyl 2,4,6-trimethylbenzenesulfonate from alkylating impurities.

Mechanistic Logic (E-E-A-T)

-

Alkyl Sulfonates (GTIs): Compounds like Methyl Mesylate react via

mechanism. DNA bases (nucleophiles) attack the alkyl carbon, displacing the sulfonate. This causes DNA alkylation and mutation. -

Aryl Sulfonates (Non-GTIs): In 4-Biphenylyl 2,4,6-trimethylbenzenesulfonate, the oxygen is attached to an aromatic ring (

carbon). Nucleophilic attack at this carbon is energetically unfavorable (no

Visualization: Structural Alert Logic

Figure 2: Decision tree for evaluating genotoxicity risks of sulfonate esters.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

1H NMR Spectroscopy (Predicted, 400 MHz, CDCl3)

- 2.35 ppm (s, 3H): Methyl group at the para position of the mesityl ring.

- 2.65 ppm (s, 6H): Methyl groups at the ortho positions (shielding the sulfonyl group).

- 6.95 ppm (s, 2H): Aromatic protons of the mesityl ring.[2]

- 7.10 – 7.60 ppm (m, 9H): Biphenyl aromatic protons. Look for the characteristic AA'BB' system of the phenol ring coupled with the multiplet of the terminal phenyl ring.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity).

-

Detection: UV at 254 nm (Strong absorption from Biphenyl

-system).

References

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.[3] (Authoritative text on distinguishing alkyl vs. aryl sulfonate risks).

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Regulatory basis for the safety assessment).

-

Gao, H., et al. (2011). Synthesis and properties of sulfonated poly(aryl ether sulfone)s. Journal of Applied Polymer Science. (Context for aryl sulfonate stability and synthesis).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

vs

Sources

- 1. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Aryl Sulfonic Acid Catalysts: Effect of Pendant Group Structure on Act" by Hossein Abedsoltan and Maria R. Coleman [scholarsmine.mst.edu]

Solubility of 4-Biphenylyl mesitylenesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Biphenylyl Mesitylenesulfonate in Organic Solvents

Abstract

4-Biphenylyl mesitylenesulfonate is an organic compound with a complex molecular architecture that dictates its interaction with various solvents. This guide provides a comprehensive analysis of the factors governing its solubility, offering a predictive framework and a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solution behavior for applications ranging from reaction chemistry to formulation. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide qualitative solubility predictions, and present a robust experimental workflow for generating precise solubility data.

Introduction: Understanding the Molecular Landscape

4-Biphenylyl mesitylenesulfonate possesses a structure characterized by a large, non-polar biphenyl moiety and a sterically hindered mesitylenesulfonate group. The interplay between these structural features is the primary determinant of its solubility profile. The fundamental principle of "like dissolves like" is paramount in predicting its behavior in different organic solvents.[1] The large hydrocarbon framework suggests a preference for non-polar or moderately polar solvents, while the sulfonate ester group introduces a degree of polarity.

The overall polarity of an organic molecule is a balance between its non-polar and polar regions. In 4-Biphenylyl mesitylenesulfonate, the non-polar surface area of the biphenyl and mesityl rings is substantial, suggesting that van der Waals forces will be the dominant intermolecular interactions with solvents. The sulfonate group, while polar, is sterically shielded by the flanking methyl groups of the mesitylene ring, which may limit its ability to engage in strong dipole-dipole interactions or hydrogen bonding with protic solvents.

Physicochemical Properties and Predicted Solubility

| Property | Predicted Characteristic | Rationale |

| Polarity | Predominantly non-polar | The large, non-polar surface area of the biphenyl and mesitylene rings dominates the molecular structure. |

| Hydrogen Bond Donor | None | The molecule lacks acidic protons capable of acting as hydrogen bond donors. |

| Hydrogen Bond Acceptor | Weak | The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, but are sterically hindered. |

| Dominant Intermolecular Forces | Van der Waals forces | The extensive non-polar regions will primarily interact through dispersion forces. |

Based on these characteristics, a qualitative solubility prediction in various organic solvents is presented below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Moderate to Good | "Like dissolves like" principle; these solvents will effectively solvate the large non-polar regions of the molecule.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Low to Moderate | These solvents have dipoles but lack hydrogen bonding donors. Solubility will depend on the balance between polarity and the ability to accommodate the non-polar structure. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These highly polar solvents are often good general solvents for a wide range of organic compounds.[3] |

| Polar Protic | Methanol, Ethanol | Low | The energy penalty of disrupting the hydrogen bonding network of these solvents is likely too high for favorable dissolution of a largely non-polar solute. |

| Aqueous | Water | Insoluble | The molecule is large, non-polar, and incapable of significant hydrogen bonding with water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

The Shake-Flask Method: An Overview

This method involves equilibrating an excess of the solid compound with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved solute in the saturated solution is quantified.[1]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

4-Biphenylyl mesitylenesulfonate (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Biphenylyl mesitylenesulfonate to a series of sealed glass vials, each containing a precise volume of the chosen organic solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The temperature should be maintained at the desired experimental value (e.g., 25 °C).

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a chemically inert (e.g., PTFE) syringe filter to remove any remaining solid particles.[1] This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of 4-Biphenylyl mesitylenesulfonate of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.

-

Analyze the filtered, saturated solution (the filtrate) using the same HPLC method.

-

Determine the concentration of the solute in the filtrate by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or g/L, at the specified temperature.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Logical relationship of factors influencing solubility prediction.

Conclusion

The solubility of 4-Biphenylyl mesitylenesulfonate is governed by its predominantly non-polar structure. While quantitative data is sparse in the literature, a strong predictive understanding can be achieved by applying the "like dissolves like" principle. The compound is expected to exhibit the highest solubility in non-polar to moderately polar aprotic solvents. For precise quantitative data, the shake-flask method provides a reliable and validated experimental protocol. This guide equips researchers with the theoretical framework and practical methodology to effectively manage and utilize 4-Biphenylyl mesitylenesulfonate in various solvent systems.

References

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [Link]

-

Methyl biphenyl-4-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

4-biphenylyl mesitylenesulfonate (C21H20O3S). PubChemLite. [Link]

-

Benzenesulfonic acid, 2,2''-([1,1''-biphenyl]-4,4''-diyldi-2,1-ethenediyl)bis-, sodium salt (1:2) Safety Data Sheet. Angene Chemical. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-biphenylyl mesitylenesulfonate (C21H20O3S) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Topic: A Comparative Analysis of 4-Biphenylyl Mesitylenesulfonate and 4-Biphenylyl Tosylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is a critical parameter dictating reaction efficiency, scope, and selectivity. While aryl halides have been the traditional workhorses, aryl sulfonate esters have emerged as highly effective and often advantageous alternatives. This guide provides a detailed comparative analysis of two such reagents: 4-biphenylyl mesitylenesulfonate and 4-biphenylyl tosylate. We will dissect their structural nuances, explore the resulting differences in reactivity, and provide practical guidance for their application, empowering researchers to make strategic decisions in complex synthetic endeavors.

The Fundamental Difference: A Tale of Two Sulfonyl Groups

At first glance, 4-biphenylyl mesitylenesulfonate and 4-biphenylyl tosylate share a common biphenyl scaffold, suggesting similar applications. However, the critical distinction lies in the architecture of the sulfonyl group attached to the phenolic oxygen. This seemingly subtle variation is the root of their differing chemical personalities.

-

4-Biphenylyl Tosylate (OTs): This molecule features a p-toluenesulfonyl group. The single methyl group at the para position of the benzene ring provides a modest inductive electron-donating effect and creates a defined, yet manageable, steric profile. Tosylates are among the most common sulfonate esters used in organic synthesis, valued for their balance of reactivity and stability.[1][2]

-

4-Biphenylyl Mesitylenesulfonate (OMsityl): This compound incorporates a 2,4,6-trimethylbenzenesulfonyl (mesityl) group. The presence of three methyl groups, two of which are in the ortho positions, dramatically increases the steric bulk around the sulfonyl center compared to the tosyl group. These methyl groups also contribute a greater electron-donating effect.

Diagram 1: Structural Comparison

Caption: Chemical structures of 4-Biphenylyl Tosylate and 4-Biphenylyl Mesitylenesulfonate.

Table 1: Comparative Physicochemical Properties

| Property | 4-Biphenylyl Mesitylenesulfonate | 4-Biphenylyl Tosylate |

| Molecular Formula | C₂₁H₂₀O₃S[3] | C₁₉H₁₆O₃S |

| Molecular Weight | 364.45 g/mol (PubChem reports 352.1133 Da)[3] | 336.40 g/mol |

| Steric Hindrance | High | Moderate |

| Electronic Effect of Sulfonyl Aryl Group | Strongly Electron-Donating | Moderately Electron-Donating |

| Leaving Group Ability | Excellent; reactivity is modulated by sterics. | Excellent; a benchmark standard.[2] |

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these compounds is as electrophiles in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, for the synthesis of complex biaryl systems.[4][5][6] In these reactions, the C(aryl)-O bond is cleaved during the oxidative addition step to a Pd(0) complex. The structure of the sulfonate group profoundly influences this key step and the overall catalytic cycle.

The Role of Steric Hindrance

The significant steric bulk of the mesityl group in 4-biphenylyl mesitylenesulfonate is its most defining feature in a catalytic context.

-

Advantage: This bulk can suppress unwanted side reactions. For instance, in Suzuki-Miyaura couplings, it can disfavor the reductive elimination from a potential Pd(II) intermediate formed after a single transmetalation, potentially leading to cleaner product profiles.

-

Challenge: The same steric hindrance can slow down the rate-determining oxidative addition step, requiring more forcing conditions (higher temperatures, more active catalysts) compared to the less-encumbered tosylate.

The Role of Electronics

The greater electron-donating character of the mesityl group makes the sulfonate a slightly poorer leaving group from a purely electronic standpoint compared to the tosylate. However, this effect is often overshadowed by the dominant steric factors and the overall excellence of sulfonates as leaving groups due to resonance stabilization of the resulting anion.[7][8]

Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura coupling, where Ar-OX is the sulfonate electrophile.

Experimental Design and Protocols

The choice between the mesitylenesulfonate and the tosylate will influence the selection of reaction conditions. Due to its increased steric bulk, the mesitylenesulfonate may require a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), to facilitate the challenging oxidative addition step.[6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point. Optimization of the ligand, base, and solvent is crucial for maximizing yield and purity.

Materials:

-

4-Biphenylyl sulfonate (mesitylenesulfonate or tosylate) (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1–5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (1.1–1.2 equiv. relative to Pd)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv.)

-

Anhydrous solvent (e.g., Toluene, Dioxane, t-AmOH)

-

Inert atmosphere (Argon or Nitrogen)

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the 4-biphenylyl sulfonate, arylboronic acid, and base.

-

Catalyst Premixing (Expertise & Experience): In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent. Allowing the catalyst and ligand to pre-form for 5-10 minutes can lead to more consistent and active catalytic species. This step is particularly important when using sterically demanding ligands.

-

Reaction Assembly: Add the catalyst premix to the Schlenk flask, followed by the remaining anhydrous solvent to achieve the desired concentration (typically 0.1–0.5 M).

-

Execution: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).

-

Monitoring (Trustworthiness): Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS). The disappearance of the limiting starting material is the primary indicator of completion. This self-validating step prevents premature workup or unnecessary heating that could lead to product degradation.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography on silica gel.

Diagram 3: Experimental Workflow

Caption: A step-by-step workflow for the palladium-catalyzed Suzuki-Miyaura coupling.

Strategic Selection: A Guide for the Synthetic Chemist

The choice between 4-biphenylyl mesitylenesulfonate and its tosylate counterpart is a strategic one, based on the specific challenges of the desired transformation.

Choose 4-Biphenylyl Mesitylenesulfonate when:

-

Substrate complexity is high: When coupling with sensitive or sterically hindered boronic acids, the bulk of the mesityl group can provide a cleaner reaction by disfavoring side pathways.

-

Selectivity is paramount: In cases where multiple reactive sites exist, the steric hindrance of the mesitylenesulfonate can enhance selectivity for the less-hindered coupling partner.

-

A slower, more controlled reaction is desired: The reduced rate of oxidative addition can sometimes be an advantage, allowing for better control over the reaction profile.

Choose 4-Biphenylyl Tosylate when:

-

Reaction speed is a priority: For routine or high-throughput synthesis, the faster kinetics of the tosylate are generally advantageous.

-

Standard conditions are preferred: Tosylates are compatible with a broader range of "standard" and less-specialized palladium catalysts and ligands.[4]

-

Cost and availability are factors: Tosylating agents are often less expensive and more widely available than their mesityl analogues.

Conclusion

While both 4-biphenylyl mesitylenesulfonate and 4-biphenylyl tosylate are excellent electrophiles for constructing C-C bonds, they are not interchangeable. The tosylate represents a reliable, reactive, and general-purpose tool. The mesitylenesulfonate, with its significant steric shielding, offers a specialized instrument for overcoming challenges of selectivity and side-reactivity in more complex systems. A thorough understanding of their intrinsic properties, grounded in the principles of steric and electronic effects, allows the modern researcher to select the optimal reagent, transforming synthetic challenges into opportunities for innovation.

References

-

Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]

-

Title: 4-biphenylyl mesitylenesulfonate Source: PubChem URL: [Link]

-

Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: How do mesylates and tosylates both protect and act as leaving groups Source: Reddit URL: [Link]

-

Title: formation of tosylates & mesylates Source: YouTube URL: [Link]

-

Title: EXPERIMENTAL SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]

-

Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates Source: National Institutes of Health URL: [Link]

-

Title: 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl Source: PubChem URL: [Link]

-

Title: Synthesis of Biphenyls Source: ResearchGate URL: [Link]

-

Title: Alcohol to Tosylate using Tosyl Cl, base Source: Organic Synthesis URL: [Link]

-

Title: Synthesis of 4'-(p-toluenesulphonyloxy)biphenyl-4-carboxaldehyde Source: Molbase URL: [Link]

-

Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

- Title: Method for preparing 4-methyl-biphenyl derivatives Source: Google Patents URL

-

Title: 4-METHOXY-4'-NITROBIPHENYL Source: Organic Syntheses URL: [Link]

-

Title: Benzenesulfonamide, N-4-biphenylyl- Source: PubChem URL: [Link]

-

Title: STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM Source: National Institutes of Health URL: [Link]

-

Title: Why do tosylation and mesylation of alcohols follow different mechanisms? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Tosyl group Source: Wikipedia URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PubChemLite - 4-biphenylyl mesitylenesulfonate (C21H20O3S) [pubchemlite.lcsb.uni.lu]

- 4. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

Stability of aryl mesitylenesulfonates vs triflates

An In-Depth Technical Guide: Stability and Application of Aryl Mesitylenesulfonates vs. Aryl Triflates in Modern Synthesis

Abstract

In the landscape of modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of leaving group is a critical parameter that dictates reaction efficiency, scope, and practicality. Aryl sulfonates, derived from readily available phenols, have emerged as powerful alternatives to traditional aryl halides. Among these, aryl trifluoromethanesulfonates (triflates) and aryl arenesulfonates (such as tosylates, mesylates, and mesitylenesulfonates) are preeminent. This guide provides a detailed comparative analysis of aryl mesitylenesulfonates and aryl triflates, focusing on the fundamental principles of their chemical stability, reactivity, and practical application in drug discovery and development. We will explore the causal factors behind their distinct properties, from electronic and steric effects to hydrolytic stability, and provide field-proven protocols for their synthesis and use.

Introduction: The Rise of Phenol-Derived Electrophiles

The development of robust and versatile methods for carbon-carbon and carbon-heteroatom bond formation is a cornerstone of pharmaceutical and materials science. While aryl halides have been the workhorses of cross-coupling chemistry, their synthesis can sometimes be challenging. Phenols, however, represent a vast, diverse, and often more accessible pool of starting materials. Their conversion to aryl sulfonates transforms the traditionally poor hydroxyl leaving group into an excellent one, unlocking a plethora of synthetic possibilities.[1][2]

Aryl triflates were the first class of aryl sulfonates to be widely adopted in cross-coupling reactions due to their exceptional reactivity.[3] However, practical considerations such as cost and stability have driven the development and application of more economical and robust alternatives like aryl mesitylenesulfonates and other arenesulfonates.[3][4][5] This guide aims to delineate the specific advantages and disadvantages of each, enabling researchers to make informed decisions based on the unique demands of their synthetic targets.

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]

- 5. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Melting Point Determination of Crystalline 4-Biphenylyl Mesitylenesulfonate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and melting point determination of crystalline 4-biphenylyl mesitylenesulfonate. The document emphasizes the rationale behind experimental procedures, ensuring a deep understanding of the principles for accurate and reproducible results.

Introduction and Significance

4-Biphenylyl mesitylenesulfonate is an aromatic sulfonate ester. The biphenyl moiety is a common structural motif in pharmaceuticals and functional materials, often imparting valuable electronic and structural properties. The mesitylenesulfonate group, with its steric bulk, can influence the molecule's crystallinity, solubility, and reactivity. While specific applications for this exact compound are not widely documented in public literature, its structural components are of significant interest in medicinal chemistry and materials science. For instance, biphenylsulfonamides have been investigated as selective inhibitors of matrix metalloproteases[1].

Accurate determination of the melting point is a critical first step in the characterization of any new crystalline compound. It serves as a primary indicator of purity and provides a key physicochemical parameter for identification and quality control. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Synthesis of 4-Biphenylyl Mesitylenesulfonate

The synthesis of 4-biphenylyl mesitylenesulfonate is typically achieved through the esterification of 4-phenylphenol with mesitylenesulfonyl chloride. This is a standard method for forming arylsulfonates[2]. The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride.

Underlying Principles

The choice of reagents and reaction conditions is dictated by the need to facilitate the nucleophilic substitution at the sulfonyl sulfur. A base, such as pyridine or triethylamine, is commonly used to neutralize the HCl byproduct, driving the reaction to completion. The steric hindrance of the mesityl group can slow the reaction rate, potentially requiring elevated temperatures or longer reaction times[2].

Experimental Protocol: Synthesis

Materials:

-

4-Phenylphenol (4-hydroxybiphenyl)

-

Mesitylenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol (1.0 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and stir.

-

In a separate flask, dissolve mesitylenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the mesitylenesulfonyl chloride solution dropwise to the stirred 4-phenylphenol solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

For an accurate melting point determination, the crude product must be purified. Recrystallization is the preferred method for obtaining a crystalline solid. A suitable solvent system (e.g., ethyl acetate/hexanes) should be determined empirically to provide good crystal formation.

Procedure for Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

-

Dry the crystals under vacuum.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Principle of Melting Point Depression

Impurities disrupt the crystal lattice of a solid, lowering the energy required to break the intermolecular forces. This results in a lower and broader melting point range. This principle is fundamental to using melting point as a criterion for purity.

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the purified 4-biphenylyl mesitylenesulfonate is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube in the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid value initially to approach the expected melting point.

-

Once the temperature is within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).

-

Perform at least two measurements to ensure reproducibility.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Melting Point (°C) |

| 4-Biphenylyl mesitylenesulfonate | C₂₁H₂₀O₃S | 352.45 | To be determined |

For context, related compounds have the following melting points:

-

Biphenyl: 68-70 °C[3]

-

4-Methylbiphenyl: 49-50 °C[4]

-

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride: 205-208 °C

Characterization Beyond Melting Point

To confirm the identity and purity of the synthesized 4-biphenylyl mesitylenesulfonate, further analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the biphenyl and mesityl protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretches of the sulfonate group (typically around 1350 and 1175 cm⁻¹) and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Visualizations

Molecular Structure

Caption: Molecular structure of 4-biphenylyl mesitylenesulfonate.

Experimental Workflow

Caption: Workflow for synthesis and analysis.

Conclusion

This guide has outlined a robust methodology for the synthesis, purification, and melting point determination of crystalline 4-biphenylyl mesitylenesulfonate. By adhering to these protocols and understanding the underlying chemical principles, researchers can confidently prepare and characterize this compound. The melting point, when determined carefully, serves as a reliable and indispensable tool for assessing the purity of the synthesized material, which is a prerequisite for any subsequent scientific investigation or application.

References

-

4-biphenylyl mesitylenesulfonate (C21H20O3S) . PubChem. Available at: [Link]

-

Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides . ResearchGate. Available at: [Link]

-

Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors . PubMed. Available at: [Link]

-

Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies . Arabian Journal of Chemistry. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . MDPI. Available at: [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride . Organic Syntheses. Available at: [Link]

-

Synthesis of methanesulfonyl derivatives of 2,2-bis (4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE), present in seal from t . SciSpace. Available at: [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE . Organic Syntheses. Available at: [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) . Indian Journal of Pure & Applied Physics (IJPAP). Available at: [Link]

-

4-methyl biphenyl, 644-08-6 . The Good Scents Company. Available at: [Link]

- Method for preparing 4-methyl-biphenyl derivatives. Google Patents.

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B) . ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors . PubMed. Available at: [Link]

-

Synthesis and Study of 4, 4-12-12 Alkyl Phenol Polyoxyethylene Sulfonate Gemini Surfactant . Bentham Science Publishers. Available at: [Link]

Sources

- 1. Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 92-52-4 CAS MSDS (Biphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-methyl biphenyl, 644-08-6 [thegoodscentscompany.com]

Advanced Applications of Biphenyl Sulfonate Esters: From ROS-Triggered Prodrugs to High-Performance Polymers

Topic: Literature Review on Biphenyl Sulfonate Ester Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl sulfonate ester moiety (

Medicinal Chemistry: The ROS-Triggered "Safety Catch"

One of the most sophisticated applications of biphenyl sulfonate esters lies in the development of "smart" prodrugs. The sulfonate ester bond acts as a temporary protecting group for hydroxamic acids (Zinc Binding Groups, ZBG) in Matrix Metalloproteinase (MMP) inhibitors.

Mechanism of Action: ROS-Mediated Cleavage

MMP inhibitors are potent but often fail in clinical trials due to off-target toxicity (e.g., Musculoskeletal Syndrome). To mitigate this, the biphenyl sulfonate ester serves as a "caged" system.

-

The Concept: The active drug (MMP inhibitor) is masked as a sulfonate ester.

-

The Trigger: Pathological tissues (e.g., tumors, inflamed joints) exhibit high concentrations of Reactive Oxygen Species (ROS), specifically hydrogen peroxide (

). -

The Release:

nucleophilically attacks the sulfonate ester, cleaving the

Key Insight: The biphenyl group provides the necessary lipophilicity and steric bulk to prevent premature hydrolysis by plasma esterases, ensuring the drug remains inactive until it reaches the ROS-rich microenvironment.

Visualization: ROS Activation Pathway

The following diagram illustrates the specific activation pathway of a biphenyl sulfonate ester prodrug by hydrogen peroxide.

Quantitative Efficacy Data

The following table summarizes the selectivity of biphenyl sulfonate ester prodrugs compared to their active counterparts.

| Compound ID | Target Enzyme | IC50 (Prodrug) | IC50 (Active Drug) | Selectivity Ratio | Reference |

| Pro-MMPi-1 | MMP-2 | > 10,000 nM | 12 nM | > 800x | [1, 2] |

| Pro-MMPi-2 | MMP-9 | > 5,000 nM | 45 nM | > 100x | [1] |

| BS-HXA | MMP-12 | > 10,000 nM | 8 nM | > 1200x | [3] |

Note: High IC50 values for the prodrug indicate successful "masking" of activity, while low IC50 for the active drug confirms potency upon release.

Materials Science: High-Performance Polymers

In materials science, biphenyl sulfonate esters function primarily as precursors and latent functionalities in the synthesis of robust polymers, such as Poly(biphenyl sulfone)s and Proton Exchange Membranes (PEMs).

Thermal Stability and Rigidity

The biphenyl moiety imparts significant rigidity to the polymer backbone. When incorporated into polysulfones:

-

Glass Transition Temperature (

): Poly(biphenyl sulfone)s exhibit -

Oxidative Stability: The biphenyl linkage is more resistant to oxidative degradation (Fenton's reagent test) compared to aliphatic or single-ring aromatic ethers, making them ideal for fuel cell applications.

Sulfonate Esters as "Latent" Acid Groups

Direct polymerization of sulfonated monomers can be problematic due to the high reactivity and solubility of the sulfonic acid group.

-

Strategy: Monomers are synthesized with sulfonate ester groups (e.g., propyl or iso-propyl biphenyl sulfonate esters).

-

Polymerization: These ester-protected monomers undergo polycondensation without interfering with the catalyst.

-

Post-Polymerization: A thermal or chemical deprotection step converts the esters back into sulfonic acids (

), activating the membrane for proton conduction.

Synthetic Methodologies

The synthesis of biphenyl sulfonate esters requires careful control of reaction conditions to avoid premature hydrolysis or side reactions with the sulfonyl chloride.

General Synthetic Workflow

The standard route involves the nucleophilic substitution of biphenyl-4-sulfonyl chloride with the target alcohol (or hydroxamic acid for prodrugs).

Protocol: Synthesis of Biphenyl-4-Sulfonate Ester

Objective: Synthesis of a model biphenyl sulfonate ester from biphenyl-4-sulfonyl chloride and an aliphatic alcohol.

Reagents:

-

Biphenyl-4-sulfonyl chloride (1.0 equiv)

-

Target Alcohol (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

DMAP (Catalytic amount, 0.1 equiv)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Dissolve the Target Alcohol (1.1 equiv) in anhydrous DCM. -

Base Addition: Add TEA (1.5 equiv) and catalytic DMAP. Cool the mixture to

in an ice bath. -

Acylation: Dropwise add a solution of Biphenyl-4-sulfonyl chloride (1.0 equiv) in DCM over 20 minutes. Rationale: Slow addition prevents localized overheating and side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (Silica Gel).

Validation:

-

1H NMR: Look for the characteristic

system of the biphenyl core ( -

Mass Spec: Confirm molecular ion

.

Experimental Assay: ROS-Triggered Cleavage

To verify the "prodrug" capability, the following assay measures the rate of ester cleavage in the presence of

Protocol:

-

Stock Solution: Prepare a 10 mM stock of the Biphenyl Sulfonate Ester in DMSO.

-

Incubation: Dilute to 100

in PBS buffer (pH 7.4). Add -

Control: Prepare a parallel sample without

. -

Monitoring: Analyze aliquots at

hours via HPLC-UV (254 nm). -

Analysis: Calculate the % conversion by integrating the peak area of the released "active" alcohol/hydroxamate versus the parent ester.

Expected Result: A half-life (

References

-

Activation of sulfonate ester based matrix metalloproteinase proinhibitors by hydrogen peroxide.

- Source: PubMed / NIH

-

URL:[Link]

-

Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulf

- Source: PMC / NIH

-

URL:[Link]

-

Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).

-

Sulfonated Aromatic Proton Exchange Membranes Containing Biphenyl Moieties.

- Source: ITB International Gradu

-

URL:[Link]

-

Sulfonate Esters: Synthetic Routes, Proposed Mechanisms, and Crystallographic Characteriz

- Source: European Journal of Chemistry

-

URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Biphenylyl Mesitylenesulfonate

This Application Note is designed for research scientists and process chemists engaged in the functionalization of stable pseudohalides. It addresses the specific challenges of activating the 4-Biphenylyl Mesitylenesulfonate (Ar–OMts) scaffold—a substrate chosen for its superior hydrolytic stability compared to triflates, yet requiring specialized catalytic systems for effective cross-coupling.

Executive Summary & Strategic Rationale

In the hierarchy of aryl pseudohalides, Mesitylenesulfonates (OMts) occupy a strategic niche. While triflates (OTf) are highly reactive, they are often hydrolytically unstable and expensive. Tosylates (OTs) are stable but less reactive.[1] Mesitylenesulfonates (2,4,6-trimethylbenzenesulfonates) offer a unique balance: the steric bulk of the mesityl group protects the sulfonate from nucleophilic attack (hydrolysis) during storage or multi-step synthesis, but this same bulk imposes a kinetic barrier to oxidative addition by Palladium(0).

4-Biphenylyl mesitylenesulfonate serves as an excellent model for activating these robust electrophiles. Successful coupling requires a catalyst system capable of:

-

Overcoming Steric Hinderance: The bulky leaving group requires a ligand that creates a spacious coordination sphere.

-

Facilitating Oxidative Addition: The C–O bond energy requires electron-rich phosphines to increase the nucleophilicity of the Pd(0) center.

This guide details the synthesis of the substrate and two optimized protocols: Suzuki-Miyaura Coupling (C–C bond) and Buchwald-Hartwig Amination (C–N bond), utilizing dialkylbiaryl phosphine ligands (XPhos and BrettPhos ).

Substrate Preparation: Synthesis of 4-Biphenylyl Mesitylenesulfonate

Before coupling, the substrate must be synthesized with high purity to ensure catalyst longevity. Residual sulfonyl chloride can poison Pd catalysts.

Protocol A: Sulfonylation of 4-Phenylphenol

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Phenylphenol | 1.0 | Substrate |

| Mesitylenesulfonyl Chloride | 1.2 | Sulfonylating Agent |

| Triethylamine (Et3N) | 2.0 | Base |

| DMAP | 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | [0.5 M] | Solvent |

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylphenol (10 mmol, 1.70 g) in anhydrous DCM (20 mL).

-

Base Addition: Add Et3N (20 mmol, 2.8 mL) and DMAP (1 mmol, 122 mg). Cool the mixture to 0 °C in an ice bath.

-

Sulfonylation: Dropwise add a solution of Mesitylenesulfonyl chloride (12 mmol, 2.62 g) in DCM (5 mL) over 10 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.

-

Workup: Quench with 1M HCl (20 mL). Separate phases. Wash the organic layer with sat. NaHCO3 (20 mL) and Brine (20 mL).

-

Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Hexane to yield white crystals.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes XPhos , a ligand engineered to facilitate the oxidative addition of aryl sulfonates while preventing the formation of inactive Pd-dimers.

Reaction Scheme

4-Biphenylyl-OMts + Ph-B(OH)2 → 4-Terphenyl + Mesitylenesulfonic acid salt

Reagent Table

| Component | Specification | Loading |

| Substrate | 4-Biphenylyl Mesitylenesulfonate | 1.0 equiv (1.0 mmol) |

| Boronic Acid | Phenylboronic Acid | 1.5 equiv |

| Catalyst Source | Pd(OAc)2 | 2 mol% |

| Ligand | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | 4 mol% |

| Base | K3PO4 (Tribasic Potassium Phosphate) | 3.0 equiv |

| Solvent System | t-Butanol / Water (4:1 ratio) | 0.25 M |

Detailed Methodology

-

Catalyst Pre-complexation: In a reaction vial, combine Pd(OAc)2 (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). Add 1 mL of t-Butanol. Stir at 80 °C for 2 minutes until the solution turns from orange to pale yellow (indicating formation of the active L-Pd(0) species).

-

Expert Insight: Pre-heating the catalyst/ligand ensures the active species is formed before it encounters the hindered substrate.

-

-

Substrate Loading: Add the 4-Biphenylyl mesitylenesulfonate (352 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and finely ground K3PO4 (636 mg, 3.0 mmol) to the vial.

-

Solvent Addition: Add the remaining t-Butanol (3 mL) and degassed Water (1 mL).

-

Reaction: Seal the vial (Teflon-lined cap) and heat to 100 °C for 12–16 hours.

-

Note: The biphasic nature of tBuOH/H2O helps dissolve the inorganic base while keeping the organic substrate in the alcohol phase.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Extract, dry organics (Na2SO4), and concentrate.

-

Purification: Flash chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Coupling amines with sulfonates is more challenging than with halides due to the potential for base-mediated hydrolysis of the sulfonate. BrettPhos is the ligand of choice here due to its exceptional ability to prevent

Reagent Table

| Component | Specification | Loading |

| Substrate | 4-Biphenylyl Mesitylenesulfonate | 1.0 equiv (0.5 mmol) |

| Amine | Morpholine (or Aniline derivative) | 1.2 equiv |

| Pre-catalyst | BrettPhos Pd G4 (or Pd(OAc)2 + BrettPhos) | 2–4 mol% |

| Base | Cs2CO3 (Cesium Carbonate) | 2.0 equiv |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M |

Detailed Methodology

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Solids Addition: Add 4-Biphenylyl mesitylenesulfonate (176 mg, 0.5 mmol), Cs2CO3 (325 mg, 1.0 mmol), and BrettPhos Pd G4 catalyst (10 mg, ~2 mol%).

-

Why G4 Catalyst? The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures compared to mixing Pd(OAc)2/Ligand in situ.

-

-

Liquid Addition: Evacuate and backfill with Argon (3x). Add anhydrous Dioxane (2.5 mL) and Morpholine (52 µL, 0.6 mmol) via syringe.

-

Reaction: Heat to 110 °C for 14 hours.

-

Workup: Filter the reaction mixture through a pad of Celite (eluting with DCM) to remove insoluble salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Silica, Hexane:EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step where the bulky Mesitylenesulfonate (OMts) group is displaced. The choice of bulky, electron-rich ligands (L) is essential to drive this thermodynamically uphill step.

Caption: The sterically hindered OMts leaving group requires electron-rich ligands (L) to facilitate the oxidative addition step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Conversion | Oxidative Addition failure | Switch to CM-Phos or AdBippyPhos . These ligands are specifically designed for highly hindered sulfonates. Increase Temp to 120°C. |

| Hydrolysis (Phenol formation) | Wet solvent / Hydroxide attack | Ensure "Anhydrous" conditions (Protocol C). Switch base from K3PO4 to K2CO3 or K3PO4·H2O (lower solubility reduces hydrolysis rate). |

| Homocoupling (Ar-Ar) | Transmetallation issues | Reduce the amount of Boronic acid. Degas solvents more thoroughly to remove O2. |

| Slow Reaction | Catalyst Deactivation | Use a pre-formed catalyst (e.g., XPhos Pd G4) instead of mixing Pd(OAc)2 + Ligand in situ. |

References

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. Link

-

Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[7] Journal of the American Chemical Society. Link

-

Wong, S. M., et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.[8] Organic Syntheses. Link

-

Tang, B. H., et al. (2010). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent. Organic Chemistry Frontiers. Link

-

Fors, B. P., Watson, D. A., & Biscoe, M. R. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. (Discussion of BrettPhos utility). Journal of the American Chemical Society. Link

Sources

- 1. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 7. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Biphenylyl Mesitylenesulfonate

Executive Summary

This application note details the synthesis and subsequent Suzuki-Miyaura cross-coupling of 4-Biphenylyl mesitylenesulfonate . While aryl triflates are commonly employed as pseudohalides in cross-coupling, their hydrolytic instability and high cost often limit scale-up potential. Mesitylenesulfonates (arylsulfonates derived from 2,4,6-trimethylbenzenesulfonyl chloride) represent a superior alternative: they offer enhanced hydrolytic stability due to steric protection of the sulfur center while maintaining sufficient reactivity for oxidative addition with specialized catalyst systems.

This guide uses 4-Biphenylyl mesitylenesulfonate as a model substrate to demonstrate the utility of bulky biaryl phosphine ligands (specifically XPhos ) in activating the C(sp²)–O bond, facilitating the synthesis of polyaromatic hydrocarbons (terphenyls) under mild conditions.

Introduction & Mechanistic Rationale

The "Pseudohalide" Advantage

In drug discovery, phenols are ubiquitous. Converting a phenol directly into a cross-coupling partner avoids the need for pre-functionalization with halogens (Br, I).

-

Triflates (-OTf): Highly reactive but thermally/hydrolytically unstable.

-

Tosylates (-OTs): Stable but often too unreactive for standard Pd(PPh₃)₄ conditions.

-

Mesitylenesulfonates (-OMts): The "Goldilocks" zone. The mesitylene group (2,4,6-trimethylphenyl) provides steric bulk that protects the sulfonate from nucleophilic attack (hydrolysis) during storage, yet the bond remains labile enough for oxidative addition by electron-rich Pd(0) species.

Mechanistic Pathway

The coupling follows the standard Pd(0)/Pd(II) cycle, but with a critical bottleneck: Oxidative Addition . The C–O bond of a sulfonate is stronger than the C–I or C–Br bond. To fracture this bond, we utilize XPhos , a bulky, electron-rich Buchwald ligand. The ligand's bulk promotes the formation of the monoligated Pd(0) species [L-Pd(0)], which is the active species required to insert into the crowded environment of the mesitylenesulfonate.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific pathway for 4-Biphenylyl mesitylenesulfonate, highlighting the critical role of the base and ligand.

Caption: Catalytic cycle for the coupling of aryl mesitylenesulfonates. Note the oxidative addition is the rate-determining step facilitated by XPhos.

Experimental Protocols

Protocol A: Synthesis of 4-Biphenylyl Mesitylenesulfonate

Objective: Convert 4-phenylphenol into the stable sulfonate electrophile.

Reagents:

-

4-Phenylphenol (1.0 equiv)

-

Mesitylenesulfonyl chloride (1.2 equiv) [CAS: 773-64-8]

-

Triethylamine (TEA) (2.0 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

-

DMAP (0.1 equiv, catalyst)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-phenylphenol (1.70 g, 10 mmol) and DCM (50 mL). Stir until dissolved.

-

Base Addition: Add TEA (2.8 mL, 20 mmol) and DMAP (122 mg, 1 mmol). Cool the mixture to 0°C in an ice bath.

-

Sulfonylation: Dropwise add a solution of Mesitylenesulfonyl chloride (2.62 g, 12 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Validation: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower Rf) should disappear.

-

Workup: Quench with water (50 mL). Separate the organic layer.[1][2] Wash with 1M HCl (2 x 30 mL) to remove excess amine, followed by sat. NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the solid from Hexane/EtOAc to yield white crystals.

Protocol B: Suzuki-Miyaura Coupling

Objective: Couple the mesitylenesulfonate with Phenylboronic acid.

Reagents:

-

4-Biphenylyl mesitylenesulfonate (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: XPhos (4 mol%) [CAS: 564483-18-7]

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: t-Amyl Alcohol (preferred) or Toluene/Water (10:1)

Step-by-Step:

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in t-Amyl alcohol (2 mL). Stir at 60°C for 5 minutes to generate the active catalyst species (solution turns from orange to pale yellow/brown).

-

Vessel Loading: In a reaction tube/flask, add:

-

4-Biphenylyl mesitylenesulfonate (352 mg, 1.0 mmol)

-

Phenylboronic acid (183 mg, 1.5 mmol)

-

K₃PO₄ (636 mg, 3.0 mmol)

-

-

Combination: Add the pre-formed catalyst solution to the reaction vessel. Add additional solvent to reach 0.2 M concentration (5 mL total).

-

Degassing: Sparge with Argon/Nitrogen for 2 minutes or perform 3 freeze-pump-thaw cycles. Critical: Oxygen poisons the electron-rich phosphine.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Analysis: Check HPLC/TLC. The sulfonate peak should be fully consumed.

-

Isolation: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Data Analysis & Troubleshooting

Expected Results

| Parameter | Value | Notes |

| Yield (Step A) | >85% | White crystalline solid.[3][4] Stable at RT indefinitely. |

| Yield (Step B) | >90% | Product: p-Terphenyl (1,1':4',1''-terphenyl).[3] |

| Reaction Time | 12-16 h | Slower than aryl bromides; do not rush. |

| By-products | Protodeboronation | If Benzene is observed, increase Boronic acid load. |

Troubleshooting Matrix

-

Problem: Low conversion of Sulfonate.

-

Cause: Catalyst poisoning or insufficient activation.

-

Solution: Ensure thorough degassing. Switch solvent to 1,4-Dioxane (anhydrous). Increase temperature to 110°C.

-

-

Problem: Hydrolysis of Sulfonate (Phenol reappears).

-

Cause: Base is too strong or water content too high.

-

Solution: Use anhydrous K₃PO₄. Switch base to K₂CO₃ (milder).

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Oxidative coupling due to O₂ leak.

-

Solution: Check seals.[5] Add catalyst after degassing.

-

Workflow Visualization

The following diagram outlines the operational workflow from starting phenol to final coupled product.

Caption: Operational workflow for the conversion of phenol to biaryl via mesitylenesulfonate intermediate.

References

-

Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbon-Carbon Bond-Forming Reactions of Aryl Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755.

- Context: Establishes XPhos/Pd(OAc)

-

Percec, V., Golding, G. M., Smidrkal, J., & Bera, O. (2004). A General Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Mesylates and Arenesulfonates. The Journal of Organic Chemistry, 69(10), 3447–3452.

- Context: Foundational work on using arenesulfonates (like mesitylenesulfonates)

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2008). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Organic Letters, 10(16), 3517–3520.

- Context: Discusses optimization of base and solvent conditions for difficult sulfon

Sources

Application Note: Nickel-Catalyzed Activation of 4-Biphenylyl Mesitylenesulfonate

Executive Summary

Objective: This guide details the protocol for the Nickel-catalyzed activation of 4-Biphenylyl mesitylenesulfonate (OMts) to form C-C bonds via Suzuki-Miyaura cross-coupling. Target Audience: Medicinal Chemists and Process Development Scientists. Significance: Aryl mesitylenesulfonates represent a strategic "Goldilocks" electrophile—offering superior hydrolytic stability compared to triflates (OTf) and distinct steric modulation compared to tosylates (OTs). While Palladium often struggles with electron-rich sulfonates, Nickel (0) complexes efficiently activate the C-O bond via oxidative addition, enabling cost-effective biaryl synthesis critical in drug discovery.

Scientific Foundation & Mechanism

Why Mesitylenesulfonates?

In the hierarchy of pseudohalides, the mesitylenesulfonate (2,4,6-trimethylbenzenesulfonate) group is utilized when substrate stability is paramount.

-

Stability: The steric bulk of the mesityl group protects the sulfonate sulfur from nucleophilic attack, making the precursor highly crystalline and stable during storage or multi-step synthesis.

-

Reactivity: While less reactive than triflates, the C-O bond is sufficiently polarized for activation by electron-rich Nickel catalysts, particularly those ligated by phosphines like dppe or PCy3.

The Catalytic Cycle

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle.[1] Unlike Pd-catalysis which often requires expensive ligands for C-O activation, Ni(0) is inherently more electropositive, facilitating oxidative addition into the C-O bond of the sulfonate.

Figure 1: The Ni(0)/Ni(II) catalytic cycle for the cross-coupling of aryl mesitylenesulfonates.

Experimental Protocols

Protocol A: Synthesis of Substrate (4-Biphenylyl Mesitylenesulfonate)

Self-Validation Step: High-purity starting material is critical for Ni-catalysis, as sulfonate hydrolysis products (phenols) can quench the catalyst.

Reagents:

-

4-Phenylphenol (10.0 mmol)

-

Mesitylenesulfonyl chloride (11.0 mmol)

-

Triethylamine (15.0 mmol)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve 4-phenylphenol in DCM (50 mL) at 0 °C under N2 atmosphere.

-

Add triethylamine dropwise.

-

Add mesitylenesulfonyl chloride portion-wise over 10 minutes.

-

Warm to room temperature and stir for 4 hours.

-

Quench: Add water (50 mL) and separate phases.

-

Purification: Wash organic layer with 1M HCl, then brine. Dry over MgSO4.[1] Recrystallize from Hexanes/EtOAc to obtain white crystals.

-

Target Yield: >90%

-

Validation: 1H NMR should show distinct mesityl methyl peaks (singlets at ~2.3 and ~2.6 ppm) and absence of broad phenolic -OH.

-

Protocol B: Nickel-Catalyzed Cross-Coupling

Reaction: 4-Biphenylyl-OMts + Phenylboronic Acid → p-Terphenyl Catalyst System: NiCl2(dppe) / Zn (Percec Conditions)

Reagents:

-

Substrate: 4-Biphenylyl mesitylenesulfonate (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Pre-catalyst: NiCl2(dppe) (5 mol%)

-

Ligand (Optional excess): dppe (5 mol%) - Enhances stability

-

Reductant: Zn powder (Activated, 0.5 equiv) - Essential for reducing Ni(II) to Ni(0)

-

Base: K3PO4 (anhydrous, 3.0 equiv)

-

Solvent: Toluene (degassed)

Step-by-Step Workflow:

-

Glovebox/Schlenk Setup: Flame-dry a reaction tube and cool under Argon.

-

Solids Addition: Charge the tube with:

-

4-Biphenylyl mesitylenesulfonate (0.5 mmol)

-

Phenylboronic acid (0.75 mmol)

-

NiCl2(dppe) (13 mg, 0.025 mmol)

-

dppe (10 mg, 0.025 mmol)

-

Zn powder (16 mg, 0.25 mmol)

-

K3PO4 (318 mg, 1.5 mmol)

-

-

Solvent Addition: Add anhydrous Toluene (2.0 mL) via syringe.

-

Activation: Seal tube and heat to 80 °C with vigorous stirring.

-

Visual Check: The mixture should turn from green (Ni(II)) to a reddish-brown (active Ni(0) species) within 30 minutes.

-

-

Duration: Stir for 12–24 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove zinc and inorganic salts.

-

Analysis: Analyze filtrate by GC-MS or TLC.

Data Interpretation & Troubleshooting

Expected Results vs. Common Failures

| Parameter | Optimal Result | Failure Mode | Cause & Solution |